3-Ethylheptanenitrile
Description
3-Ethylheptanenitrile is a branched aliphatic nitrile with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol. Its structure consists of a seven-carbon heptane backbone substituted with an ethyl group (-CH₂CH₃) at the third carbon and a nitrile (-CN) functional group. Aliphatic nitriles generally exhibit moderate polarity, volatility, and reactivity, with applications in organic synthesis, pharmaceuticals, and specialty chemicals .
Properties
CAS No. |
2571-05-3 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3-ethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-3-5-6-9(4-2)7-8-10/h9H,3-7H2,1-2H3 |
InChI Key |
SNZMXYKDANOXRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Heptanenitrile (C₇H₁₃N)
- Boiling Point : ~196°C (estimated for C₇ chain length).
- Reactivity : Undergoes typical nitrile reactions (e.g., hydrolysis to carboxylic acids).
- Key Difference : The absence of branching in heptanenitrile results in higher boiling points compared to branched isomers like this compound, which likely has a lower boiling point due to reduced intermolecular forces .
3-Methylheptanenitrile (C₈H₁₅N)
- Structure : Branched nitrile with a methyl group at the third carbon.
- Molecular Weight : 125.21 g/mol.
3-Thiopheneacetonitrile (C₆H₅NS)
- Structure : Aromatic nitrile with a thiophene ring ().
- Molecular Weight : 123.17 g/mol.
- Boiling Point : ~250°C (higher due to aromaticity).
- Reactivity : The thiophene ring enables electrophilic substitution reactions, unlike aliphatic nitriles. This compound is used in heterocyclic synthesis, whereas this compound is more suited to aliphatic transformations .
Functional Analogues
Acetonitrile (C₂H₃N)
- Structure : Simplest nitrile, with a two-carbon chain.
- Boiling Point : 81.6°C.
- Applications : Widely used as a solvent in HPLC and organic synthesis.
- Comparison : this compound’s longer chain and branching reduce volatility and increase lipophilicity, making it less ideal as a solvent but more useful in hydrophobic media .
Benzonitrile (C₇H₅N)
- Structure : Aromatic nitrile with a benzene ring.
- Boiling Point : 191°C.
- Reactivity : Stabilized by resonance, making it less reactive toward nucleophiles than aliphatic nitriles.
- Key Difference : this compound lacks aromatic stabilization, rendering it more reactive in hydrolysis and reduction reactions .
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